Cloprothiazole
Overview
Description
Cloprothiazole is a chemical compound known for its sedative and hypnotic properties. It is structurally related to thiamine (vitamin B1) and has been used in the treatment of acute alcohol withdrawal, agitation, restlessness, and short-term insomnia .
Mechanism of Action
Target of Action
Cloprothiazole, also known as Clomethiazole, primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . The GABAA receptor is the main fast inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor . Specifically, it inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .
Biochemical Pathways
neurotransmission pathways involving GABA. This interaction can lead to anxiolytic, anticonvulsant, sedative, and hypnotic effects .
Pharmacokinetics
Similar compounds such as chlorothiazide are known to be incompletely and variably absorbed from the gastrointestinal tract
Result of Action
The interaction of this compound with the GABAA receptor leads to a range of effects. It acts like a sedative, hypnotic, muscle relaxant, and anticonvulsant . It is also used for the management of agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .
Biochemical Analysis
Biochemical Properties
Cloprothiazole interacts with the GABAA receptor complex . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity . Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in the mammalian central nervous system .
Cellular Effects
The exact cellular effects of this compound are not fully understood. Given its interaction with the GABAA receptor complex, it can be inferred that this compound likely influences cell function by modulating neuronal excitability. By enhancing the inhibitory effects of GABA, this compound may decrease neuronal firing, thereby exerting its sedative and hypnotic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABAA receptor complex . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity . This suggests that this compound may act by enhancing the inhibitory effects of GABA, thereby modulating neuronal excitability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are typically proprietary to pharmaceutical companies and may involve multiple steps, including chlorination and cyclization reactions .
Industrial Production Methods
Industrial production of cloprothiazole involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Cloprothiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
Cloprothiazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thiazole chemistry and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Used in clinical research for treating alcohol withdrawal, agitation, and insomnia.
Industry: Employed in the development of new sedative and hypnotic drugs.
Comparison with Similar Compounds
Similar Compounds
Clomethiazole: Structurally related and used for similar therapeutic purposes.
Chlorothiazide: A thiazide diuretic with different pharmacological effects.
Thiamine (Vitamin B1): Structurally related but with distinct biological functions
Uniqueness
Cloprothiazole is unique in its dual action as a sedative and an inhibitor of ethanol metabolism. This combination makes it particularly effective in treating acute alcohol withdrawal, setting it apart from other sedatives and hypnotics .
Properties
IUPAC Name |
5-(3-chloropropyl)-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKQACOWZYBTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214991 | |
Record name | Cloprothiazole [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6469-36-9 | |
Record name | 5-(3-Chloropropyl)-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6469-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloprothiazole [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprothiazole [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloprothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPROTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKA5F0J75P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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